Cas no 147644-07-3 (3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone)

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone is a benzodioxepin-based organic compound featuring a ketone functional group. Its structure combines a benzodioxepin core with a phenylmethanone moiety, making it a versatile intermediate in synthetic organic chemistry. The compound is particularly useful in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Its rigid benzodioxepin framework may contribute to enhanced stability and selectivity in target interactions. The ketone group offers reactivity for further functionalization, enabling derivatization into more complex structures. This compound is typically handled under controlled conditions due to its sensitivity, requiring appropriate storage and handling protocols to maintain purity and stability.
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone structure
147644-07-3 structure
Product Name:3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone
CAS No:147644-07-3
MF:C16H14O3
MW:254.280564785004
CID:134340
PubChem ID:725817
Update Time:2025-05-27

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • Methanone,(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)phenyl-
    • 3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL(PHENYL)METHANONE
    • (3,4-dihydro-2H-benzo[b]1,4-dioxepin-7-yl)(phenyl)methanone
    • Methanone,(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)phenyl
    • 3,4-(Trimethylenedioxy)-benzophenone
    • HMS2811A15
    • (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)(phenyl)methanone
    • 147644-07-3
    • CCG-233814
    • DTXSID70352402
    • Oprea1_458183
    • SMR000457344
    • 7-benzoyl-3,4-dihydro-2H-1,5-benzodioxepine
    • CHEMBL1379457
    • FT-0614305
    • HMS547N07
    • SCHEMBL4158804
    • AKOS003592803
    • Maybridge1_002229
    • MLS000851101
    • MFCD00114699
    • 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone
    • Inchi: 1S/C16H14O3/c17-16(12-5-2-1-3-6-12)13-7-8-14-15(11-13)19-10-4-9-18-14/h1-3,5-8,11H,4,9-10H2
    • InChI Key: ATBWIKKKUXNBHF-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C(C3C=CC=CC=3)=O)C=CC=2OCCC1

Computed Properties

  • Exact Mass: 254.09400
  • Monoisotopic Mass: 254.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Melting Point: 72 °C
  • PSA: 35.53000
  • LogP: 3.07890

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone Security Information

  • Safety Instruction: S24/25
  • Safety Term:S24/25

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D679670-10mg
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone
147644-07-3
10mg
$ 50.00 2022-06-05
TRC
D679670-50mg
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone
147644-07-3
50mg
$ 70.00 2022-06-05
TRC
D679670-100mg
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone
147644-07-3
100mg
$ 115.00 2022-06-05
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